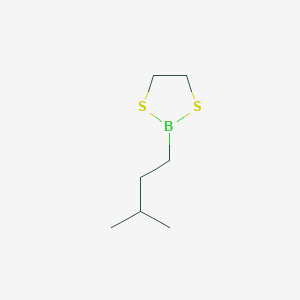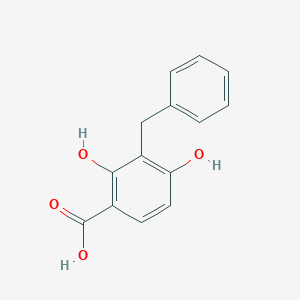
3-Benzyl-2,4-dihydroxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-2,4-dihydroxybenzoic acid: is a phenolic compound belonging to the hydroxybenzoic acid family These compounds are known for their aromatic carboxylic acid structure, which includes a benzene ring substituted with hydroxyl and carboxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-2,4-dihydroxybenzoic acid typically involves the benzylation of 2,4-dihydroxybenzoic acid. One common method is the Kolbe-Schmitt reaction, where resorcinol is carboxylated to form 2,4-dihydroxybenzoic acid, followed by benzylation using benzyl halides under basic conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve similar benzylation reactions, optimized for yield and purity, using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl groups in 3-Benzyl-2,4-dihydroxybenzoic acid can undergo oxidation to form quinones.
Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinones and carboxylic acids.
Reduction: Benzyl alcohol derivatives.
Substitution: Benzyl-substituted phenolic compounds.
Scientific Research Applications
Chemistry: 3-Benzyl-2,4-dihydroxybenzoic acid is used as an intermediate in organic synthesis, particularly in the production of complex aromatic compounds .
Medicine: Research indicates potential antioxidant and anti-inflammatory properties, making it a candidate for drug development .
Industry: It can be used in the synthesis of polymers and resins, contributing to materials science and engineering .
Mechanism of Action
The mechanism of action for 3-Benzyl-2,4-dihydroxybenzoic acid involves its interaction with cellular pathways that regulate oxidative stress and inflammation. The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, while the benzyl group enhances its lipophilicity, facilitating membrane interactions .
Comparison with Similar Compounds
- 2,4-Dihydroxybenzoic acid (β-Resorcylic acid)
- 3,4-Dihydroxybenzoic acid (Protocatechuic acid)
- 2,5-Dihydroxybenzoic acid (Gentisic acid)
- 3,5-Dihydroxybenzoic acid (α-Resorcylic acid)
Uniqueness: 3-Benzyl-2,4-dihydroxybenzoic acid stands out due to the presence of the benzyl group, which imparts unique chemical properties and potential biological activities not observed in its simpler counterparts .
Properties
CAS No. |
87941-69-3 |
|---|---|
Molecular Formula |
C14H12O4 |
Molecular Weight |
244.24 g/mol |
IUPAC Name |
3-benzyl-2,4-dihydroxybenzoic acid |
InChI |
InChI=1S/C14H12O4/c15-12-7-6-10(14(17)18)13(16)11(12)8-9-4-2-1-3-5-9/h1-7,15-16H,8H2,(H,17,18) |
InChI Key |
OEUKLGGHRHDBEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C=CC(=C2O)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![benzoic acid;2-[(4S,5R)-2,2,5-trimethyl-1,3-dioxan-4-yl]ethanol](/img/structure/B14384854.png)
![N-[3-(1H-Benzimidazol-2-yl)propyl]-N'-phenylthiourea](/img/structure/B14384855.png)
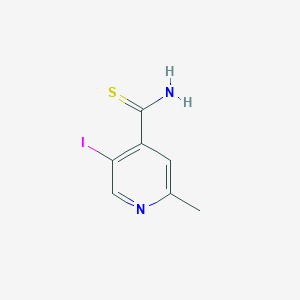

![tert-Butyl{[1-(hept-1-yn-1-yl)cyclopropyl]methoxy}diphenylsilane](/img/structure/B14384865.png)
![N-[2-Bromo-2-(morpholine-4-sulfonyl)ethyl]-2-methylpropan-2-amine](/img/structure/B14384871.png)
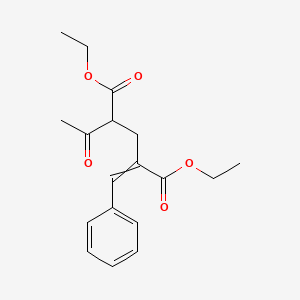
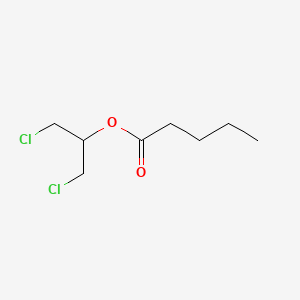

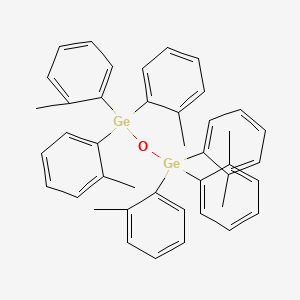
![3-[Benzyl(methyl)amino]-2-cyano-N-propylprop-2-enamide](/img/structure/B14384912.png)

